Loratadine impurity I

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

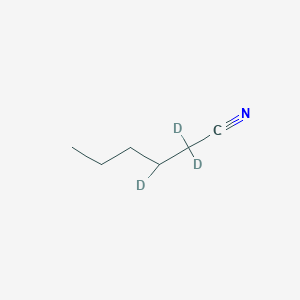

Loratadine impurity I is a synthetic compound that is used in the production of the antihistamine drug loratadine. Loratadine is used to treat allergies and hay fever and is available in both over the counter and prescription forms. Loratadine impurity I is an impurity in the production process of loratadine, and is believed to be responsible for the adverse effects associated with long-term use of loratadine.

科学的研究の応用

A highly-sensitive micellar liquid chromatographic method was developed for the simultaneous determination of loratadine and desloratadine, an active metabolite of loratadine and a potential impurity in loratadine bulk powder. This method can be applied to determine both analytes in pharmaceutical preparations, human urine, plasma, and breast milk samples without prior extraction procedures, making it suitable for use in quality control laboratories (Belal et al., 2016).

A study developed and validated an HPLC/DAD assay for the determination of the related impurity ethyl-4-oxopiperidine-1-carboxylate (Impurity H) in loratadine. The method involves precolumn derivatization with 2,4-dinitrophenylhydrazine and can easily be applied, potentially replacing the gas chromatographic method for impurity H in loratadine (Albu et al., 2009).

A HPLC method using a SymmetryShield RP8 column was developed and validated for the measurement of loratadine and related compounds, including impurities, in raw material. This method is suitable for drug development and quality control, particularly for purity studies (Rupérez et al., 2002).

An improved liquid chromatographic method was developed for the determination of Loratadine and its impurities/degradation products in pharmaceutical drug substances. This method is described as simple, selective, and accurate for the quantification of impurities and degradation products of Loratadine in bulk drug samples (Ramulu et al., 2011).

A study focused on the characterization of loratadine's active pharmaceutical ingredients (APIs) and developed an ultra-sensitive LC-MS/MS technique for detecting seven nitrosamine impurities in loratadine drug with potential genotoxicity. This method was validated according to ICH guidelines and can be employed for routine detection of nitrosamines in loratadine APIs and its doses (Reddy et al., 2022).

A capillary electrophoresis method was developed as a complementary tool to HPLC for the identification of loratadine and its impurities, suitable for application to long-term stability and purity studies (Fernández et al., 2003).

特性

IUPAC Name |

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-ylidene)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-8,11,14H,2,9-10,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEKZPHQSXPSRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Loratadine impurity I | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl]benzonitrile](/img/structure/B1142661.png)

![6-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1142666.png)

![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142668.png)